molecular formula C16H20N4O5S B2768806 (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1428358-81-9

(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2768806
CAS No.: 1428358-81-9
M. Wt: 380.42
InChI Key: IPYJWFUCFXRRHM-UHFFFAOYSA-N
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Description

(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C16H20N4O5S and its molecular weight is 380.42. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Applications

This compound, characterized by its intricate heterocyclic structure, shows significant promise in various research domains. The core structure features elements like furan, oxadiazole, azetidine, and piperidine, contributing to its multifunctional applications.

  • Synthetic Methodologies and Chemical Interactions

    • The photochemical reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan, a process relevant to this compound, demonstrates the potential for creating novel cycloadducts and exploring new synthetic pathways. This interaction underlines the compound's utility in developing photo-induced acylation methods, which are critical in organic synthesis and drug development (Tsuge, Oe, & Tashiro, 1973).
  • Antimicrobial Activities

    • A study on azole derivatives, starting from furan-2-carbohydrazide, showcases the antimicrobial potential of structures related to the compound . These findings suggest its applicability in designing new antimicrobial agents, highlighting the relevance of furan and oxadiazole moieties in combating microbial infections (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
  • Material Science and Corrosion Inhibition

    • The synthesized compound has been investigated for its efficiency as a corrosion inhibitor on mild steel in acidic medium. This application is particularly relevant for the chemical industry, where corrosion resistance is crucial. The compound demonstrated significant inhibition efficiency, offering a promising avenue for protective coatings in industrial applications (Singaravelu & Bhadusha, 2022).
  • Pharmacological Interest in Heterocyclic Compounds

    • The structural components of this compound, particularly the oxadiazole and furan moieties, have been noted for their broad range of chemical and biological properties. These properties include antibacterial, antitumor, anti-viral, and antioxidant activities, underscoring the compound's potential in drug discovery and development (Siwach & Verma, 2020).

Properties

IUPAC Name

[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S/c1-26(22,23)20-6-4-11(5-7-20)16(21)19-9-12(10-19)15-17-14(18-25-15)13-3-2-8-24-13/h2-3,8,11-12H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYJWFUCFXRRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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